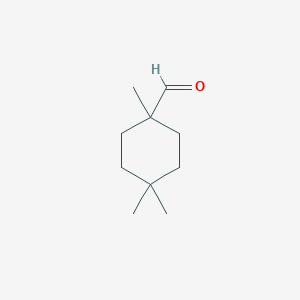

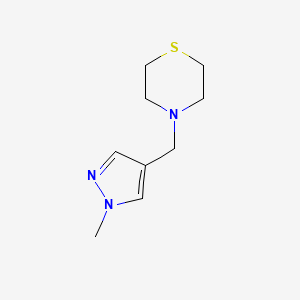

1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-((2-Methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

One notable application involves the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli synthesis. This process underscores the compound's utility in generating derivatives with potential for further chemical and biological investigation (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antimicrobial and Antifungal Activities

A range of synthesized derivatives has demonstrated significant antimicrobial and antifungal activities. For instance, certain chalcones synthesized by reacting derivatives of this compound have shown potent activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007). Another study reported the synthesis of azole-containing piperazine derivatives, which exhibited broad-spectrum antimicrobial efficacy against various strains, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Anticancer Research

In the realm of anticancer research, certain 1,2,4-triazine derivatives bearing the piperazine amide moiety synthesized from this compound have been investigated for their antitumor activities against breast cancer cells. These studies offer insights into the structural features contributing to anticancer activity, providing a basis for the development of novel anticancer drugs (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Electrochemical Synthesis and Applications

The compound has also been used in electrochemical synthesis, demonstrating the electrochemical generation of novel arylthiobenzazoles via the oxidation of derivatives in the presence of nucleophiles. This application showcases the compound's versatility in facilitating electrochemical reactions, contributing to the field of green chemistry (Amani & Nematollahi, 2012).

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its potential therapeutic benefits, as well as a more detailed analysis of its physical and chemical properties. Additionally, more research could be done to understand its mechanism of action and potential safety hazards .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and piperazine derivatives, have been reported to interact with various biological targets .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been reported to influence various biochemical pathways .

Result of Action

Related compounds have been reported to have various biological activities .

Action Environment

The action of similar compounds may be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBFQFPAYJGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

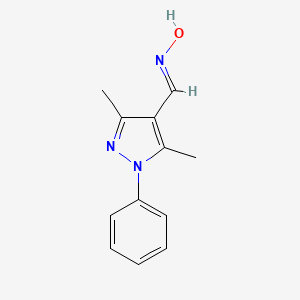

![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)

![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

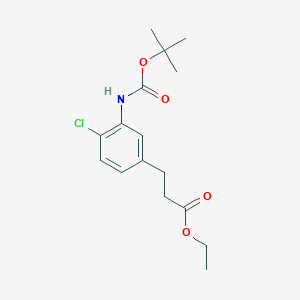

![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)

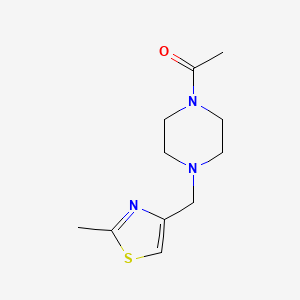

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)